molecular formula C21H25FN2O3S B2502750 N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide CAS No. 941955-29-9

N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide

Cat. No.: B2502750
CAS No.: 941955-29-9
M. Wt: 404.5
InChI Key: NUWRXEPPRRMPAF-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with a piperidine ring, a tosyl group, and a fluoro-methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tosyl Group: The tosyl group is introduced via a sulfonation reaction using tosyl chloride and a base.

    Attachment of the Fluoro-Methylphenyl Moiety: This step involves a nucleophilic substitution reaction where the fluoro-methylphenyl group is attached to the piperidine ring.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluoro-methylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluoro-4-methylphenyl)-2-(1-piperidin-2-yl)acetamide: Lacks the tosyl group, which may affect its chemical reactivity and biological activity.

    N-(3-chloro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide: Similar structure but with a chlorine atom instead of a fluorine atom, which may influence its properties.

    N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(3-fluoro-4-methylphenyl)-2-(1-tosylpiperidin-2-yl)acetamide is unique due to the presence of both the fluoro-methylphenyl moiety and the tosyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O3S/c1-15-6-10-19(11-7-15)28(26,27)24-12-4-3-5-18(24)14-21(25)23-17-9-8-16(2)20(22)13-17/h6-11,13,18H,3-5,12,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWRXEPPRRMPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NC3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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